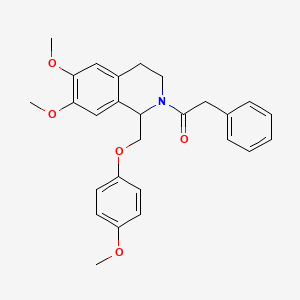

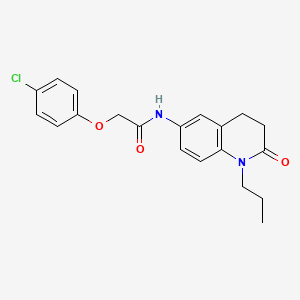

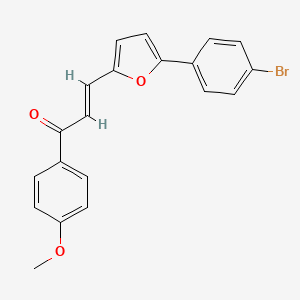

N-(3,3-diphenylpropyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isonicotinamide derivatives typically involves the reaction of isonicotinoyl chloride or isonicotinoyl isothiocyanate with various nucleophiles. In the first paper, a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives were synthesized and evaluated for their inhibitory potency against xanthine oxidase . The second paper describes the synthesis of a heterocyclic compound from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution . These methods suggest that the synthesis of N-(3,3-diphenylpropyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide would likely involve a similar strategy, using isonicotinoyl intermediates and appropriate functionalized reagents to introduce the diphenylpropyl and tetrahydrofuran moieties.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is characterized by the presence of the isonicotinamide moiety, which can engage in hydrogen bonding due to the presence of the amide group. The papers provided do not directly analyze the molecular structure of N-(3,3-diphenylpropyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, but they do discuss the importance of substituents on the phenyl ring and the role of the isonicotinoyl moiety in biological activity . The presence of the tetrahydrofuran-3-yl)oxy group in the compound of interest suggests additional possibilities for interactions due to the ether oxygen and the cyclic ether structure.

Chemical Reactions Analysis

The chemical reactions involving isonicotinamide derivatives are typically centered around their biological activity. For instance, the first paper discusses the inhibitory action of the synthesized compounds against xanthine oxidase, an enzyme involved in purine metabolism . The specific chemical interactions between the enzyme and the inhibitors would involve the formation of transient complexes, where the functional groups of the isonicotinamide derivatives interact with the active site of the enzyme. The exact nature of these interactions for N-(3,3-diphenylpropyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide would require further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinamide derivatives can vary widely depending on the substituents attached to the core structure. The papers do not provide specific data on the physical and chemical properties of N-(3,3-diphenylpropyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. However, the second paper mentions the characterization of a related compound using spectroscopic methods, which suggests that similar techniques could be used to determine the properties of the compound . Properties such as solubility, melting point, and stability would be influenced by the specific functional groups present in the molecule.

Applications De Recherche Scientifique

Discovery and AMPA Receptor Potentiation

A novel class of tetrahydrofuran ether α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators has been identified, with N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242) being a prime example. This compound, developed through rational and structure-based drug design, shows promise for attenuating cognitive deficits in schizophrenia patients due to its ability to enhance key interactions with the human GluA2 ligand-binding domain. It possesses an adequate therapeutic index and low projected human oral pharmacokinetic variability, highlighting its potential in clinical settings (Shaffer et al., 2015).

Antimicrobial Activities

N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives have been synthesized and evaluated for their antimicrobial effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Echerichia coli, Candida Albicans, and Mycobacterium tuberculosis. These compounds show significant activity, indicating their potential as antimicrobial agents. Their structures have been established through elemental analysis, IR, 1H NMR, and Mass Spectral data, underlining the synthetic versatility of isonicotinamide derivatives in developing new antimicrobials (Patel et al., 2014).

Supramolecular Chemistry

The study of multicomponent crystals, specifically those involving isonicotinamide and various carboxylic acids, has led to insights into supramolecular synthons and hydrates critical for stabilizing these structures. The intricate balance of weak nonbonding interactions, including hydrogen bonds and π-π associations, plays a vital role in the formation and stabilization of high-dimensional structures. These findings contribute to our understanding of crystal engineering and the design of new materials with desired properties (Zhang et al., 2021).

Corrosion Inhibition

Isonicotinamide derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate the efficiency of these compounds in mitigating corrosion, attributed to their ability to form protective layers on metal surfaces. This research is crucial for developing safer and more effective corrosion inhibitors for industrial applications, highlighting the versatility of isonicotinamide derivatives beyond biomedical applications (Yadav et al., 2015).

Propriétés

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c28-25(21-11-14-26-24(17-21)30-22-13-16-29-18-22)27-15-12-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,14,17,22-23H,12-13,15-16,18H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQUZEIAJWWVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2541887.png)

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)

![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)

![5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2541901.png)